2-Bromo-6-nitropyridine
Overview
Description
Synthesis Analysis
2-Bromo-6-nitropyridine and its derivatives have been synthesized through multiple approaches. One common method involves the substitution and nitration reactions of pyridine compounds. For instance, a series of 4-nitro-6-bromo-2,2′-bipyridines were prepared from pyridine substrates, showcasing the versatility of bromo and nitro substituents in directing the synthesis of complex pyridine derivatives (Fallahpour, Neuburger, & Zehnder, 1999).
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-nitropyridine derivatives has been a subject of study, with X-ray crystallography providing detailed insights. The structure of these compounds is influenced by the presence of bromo and nitro groups, which affect the electron distribution and molecular geometry, leading to unique physical and chemical properties (Abraham, Prasana, & Muthu, 2017).
Chemical Reactions and Properties
2-Bromo-6-nitropyridine participates in a variety of chemical reactions, serving as a valuable intermediate. It has been used in cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures. These reactions often leverage the bromo group as a leaving group, enabling the formation of carbon-nitrogen bonds (McElroy & DeShong, 2003).
Scientific Research Applications
Pharmaceutical Intermediate
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 2-Bromo-6-nitropyridine is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. In this case, 2-Bromo-6-nitropyridine is used in the synthesis of various pharmaceutical compounds .
- Method of Application: The specific methods of application can vary widely depending on the final pharmaceutical compound being synthesized. Typically, it involves reactions under controlled conditions with various other chemicals .
- Results or Outcomes: The outcome of using 2-Bromo-6-nitropyridine as an intermediate would be the successful synthesis of the desired pharmaceutical compound .
Synthesis of Biaryls
- Scientific Field: Organic Chemistry
- Application Summary: 2-Bromo-5-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls . Biaryls are a type of organic compound that have a wide range of applications, including in the production of pharmaceuticals and agrochemicals .
- Method of Application: The synthesis involves a microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
- Results or Outcomes: The outcome of this process is the successful synthesis of boc-protected (piperazin-1-ylmethyl)biaryls .
Synthesis of 2-Pyridyl Analogs
- Scientific Field: Organic Chemistry
- Application Summary: 2-Bromo-6-nitropyridine is used in the synthesis of 2-pyridyl analogs . These analogs can be used in various chemical reactions and have potential applications in pharmaceuticals .
- Method of Application: The specific methods of application can vary widely depending on the final 2-pyridyl analog being synthesized. It typically involves reactions under controlled conditions with various other chemicals .
- Results or Outcomes: The outcome of using 2-Bromo-6-nitropyridine in this process would be the successful synthesis of the desired 2-pyridyl analog .
Synthesis of Boc-Protected (Piperazin-1-ylmethyl)Biaryls
- Scientific Field: Organic Chemistry
- Application Summary: 2-Bromo-6-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
- Method of Application: The synthesis involves a microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
- Results or Outcomes: The outcome of this process is the successful synthesis of boc-protected (piperazin-1-ylmethyl)biaryls .
Synthesis of 2-Pyridyl Analogs
- Scientific Field: Organic Chemistry
- Application Summary: 2-Bromo-6-nitropyridine is used in the synthesis of 2-pyridyl analogs . These analogs can be used in various chemical reactions and have potential applications in pharmaceuticals .
- Method of Application: The specific methods of application can vary widely depending on the final 2-pyridyl analog being synthesized. It typically involves reactions under controlled conditions with various other chemicals .
- Results or Outcomes: The outcome of using 2-Bromo-6-nitropyridine in this process would be the successful synthesis of the desired 2-pyridyl analog .
Synthesis of Boc-Protected (Piperazin-1-ylmethyl)Biaryls
- Scientific Field: Organic Chemistry
- Application Summary: 2-Bromo-6-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
- Method of Application: The synthesis involves a microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
- Results or Outcomes: The outcome of this process is the successful synthesis of boc-protected (piperazin-1-ylmethyl)biaryls .
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULQLOHNPMMKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362854 | |
Record name | 2-bromo-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitropyridine | |
CAS RN |
21203-78-1 | |
Record name | 2-bromo-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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